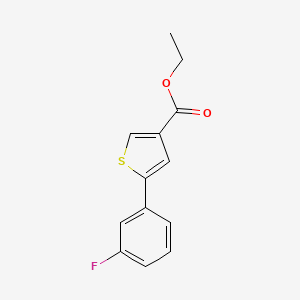

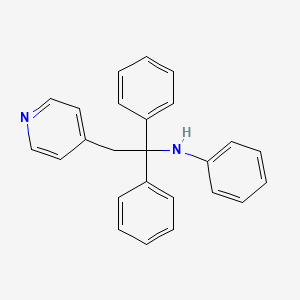

![molecular formula C15H17N3 B15132289 3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)

3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

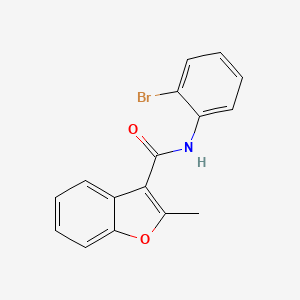

Anatalline is an alkaloid found in the tobacco plant (Nicotiana tabacum). It is a minor tobacco alkaloid, structurally related to other alkaloids such as nicotine, anabasine, and anatabine. Anatalline is known for its presence in tobacco leaves, stems, and roots, and it plays a role in the plant’s secondary metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of anatalline involves the formation of cis-2,4-di(3-pyridyl)piperidine. This synthesis can be achieved through various synthetic routes, including the use of alkaloid precursors in cell cultures . The structures of anatalline and its stereoisomer trans-2,4-di(3-pyridyl)piperidine have been confirmed by mass spectrometry and nuclear magnetic resonance spectral data .

Industrial Production Methods: it can be synthesized in laboratory conditions using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: Anatalline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding its behavior in different chemical environments .

Common Reagents and Conditions: Common reagents used in the reactions involving anatalline include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants .

Major Products Formed: The major products formed from the reactions of anatalline depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of anatalline, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anatalline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biomarker to distinguish between the use of combusted tobacco products and electronic nicotine delivery systems . Additionally, anatalline is studied for its role in the biosynthesis of alkaloids in tobacco plants and its potential effects on human health .

Mechanism of Action

The mechanism of action of anatalline involves its interaction with various molecular targets and pathways. In tobacco plants, anatalline is synthesized through the secondary metabolism pathway, which involves the conversion of alkaloid precursors . In humans, the specific molecular targets and pathways of anatalline are not well-understood, but it is believed to interact with nicotinic acetylcholine receptors, similar to other tobacco alkaloids .

Comparison with Similar Compounds

Anatalline is structurally similar to other tobacco alkaloids such as nicotine, anabasine, and anatabine. it is unique in its specific structure and the conditions under which it is synthesized in tobacco plants . Unlike nicotine, which is the major alkaloid in tobacco, anatalline is a minor alkaloid and is present in lower concentrations .

List of Similar Compounds:- Nicotine

- Anabasine

- Anatabine

- Myosmine

Properties

Molecular Formula |

C15H17N3 |

|---|---|

Molecular Weight |

239.32 g/mol |

IUPAC Name |

3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine |

InChI |

InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2/t12-,15+/m0/s1 |

InChI Key |

COWQBMIVVHLMNO-SWLSCSKDSA-N |

Isomeric SMILES |

C1CN[C@H](C[C@H]1C2=CN=CC=C2)C3=CN=CC=C3 |

Canonical SMILES |

C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[1-[2-[[1-[2-[[1-[2-[[2-[[1-[1-[2-[[1-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-N-[1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[2-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15132233.png)

![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)

![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)

![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)

![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)